N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride
Overview
Description
E4031 is a synthesized compound known for its role as a class III antiarrhythmic agent. It is a methanesulfonanilide derivative that selectively inhibits the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac cells. This inhibition prolongs the cardiac action potential and the QT interval on the electrocardiogram, making it a valuable tool in cardiac electrophysiology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E4031 involves several key steps:
Starting Materials: The synthesis begins with 6-methyl-2-pyridine and 4-piperidone.
Formation of Intermediate: The 6-methyl-2-pyridine is reacted with ethyl chloroformate to form an intermediate, which is then reacted with 4-piperidone to form a piperidine derivative.
Methanesulfonanilide Formation: The piperidine derivative is then reacted with methanesulfonyl chloride to form the methanesulfonanilide structure.
Final Product: The final step involves the purification and crystallization of E4031.
Industrial Production Methods
Industrial production of E4031 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
E4031 undergoes several types of chemical reactions:
Oxidation: E4031 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert E4031 to its corresponding amine derivatives.
Substitution: E4031 can undergo nucleophilic substitution reactions, particularly at the methanesulfonanilide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted methanesulfonanilides.
Scientific Research Applications
E4031 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties of methanesulfonanilide derivatives.
Biology: Employed in research on ion channel function and regulation.
Medicine: Utilized in the study of cardiac arrhythmias and the development of antiarrhythmic drugs.
Industry: Applied in the development of new pharmaceuticals and in the testing of drug safety.
Mechanism of Action
E4031 exerts its effects by selectively blocking the hERG (human Ether-à-go-go Related Gene) potassium channels in cardiac cells. These channels are responsible for the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for repolarizing the cardiac action potential. By inhibiting these channels, E4031 prolongs the action potential duration and the QT interval, which can prevent arrhythmias but also poses a risk of proarrhythmia .
Comparison with Similar Compounds
Similar Compounds
Ibutilide: Another class III antiarrhythmic agent that also blocks hERG channels but has a different chemical structure.
Dofetilide: Similar to E4031 in its mechanism of action but differs in its pharmacokinetic properties.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Uniqueness of E4031
E4031 is unique due to its high selectivity and potency in blocking hERG channels. This makes it a valuable tool in research for understanding the role of these channels in cardiac electrophysiology and for developing new antiarrhythmic therapies .
Properties
IUPAC Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUISGSHWFJION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150458 | |
Record name | E 4031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113558-89-7, 113559-13-0 | |
Record name | N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113558-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E 4031 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E 4031 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-4031 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | E-4031 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1K8X5DF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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